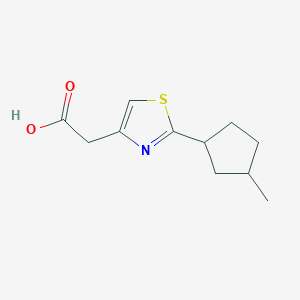
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C11H15NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the 3-methylcyclopentyl group and the acetic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and metal-free processes to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
科学的研究の応用
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators
作用機序
The mechanism of action of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Known for its use in the production of cephalosporin antibiotics.
2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl)acetic acid: Investigated for its potential as an anticancer agent.
2,4-Disubstituted thiazoles: Known for their antimicrobial and antifungal activities.
Uniqueness
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3-methylcyclopentyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
2-[2-(3-methylcyclopentyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-2-3-8(4-7)11-12-9(6-15-11)5-10(13)14/h6-8H,2-5H2,1H3,(H,13,14) |
InChIキー |
VKJNKMBJWVBWMV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)C2=NC(=CS2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


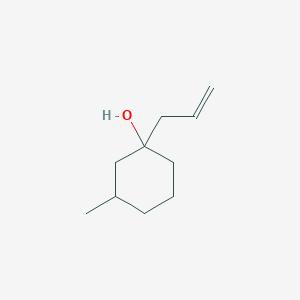
![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)

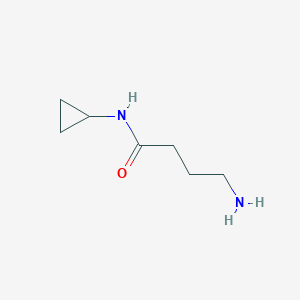
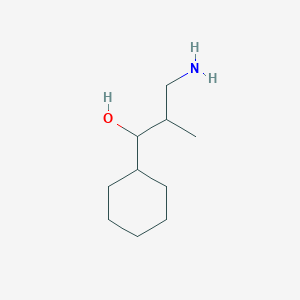
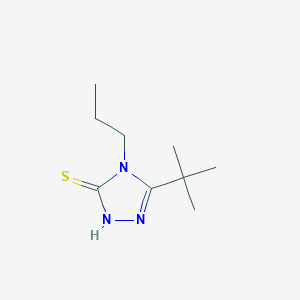
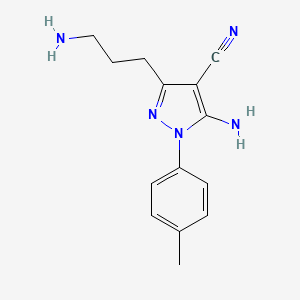
![1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13165404.png)
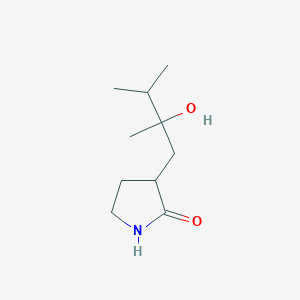
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)

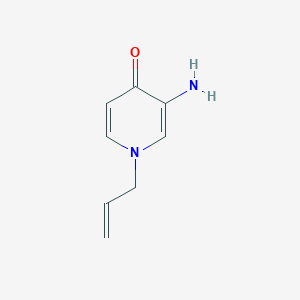

![(1S)-1-[4-(methylsulfonyl)phenyl]ethanol](/img/structure/B13165464.png)
